molecular formula C8H7BrN4 B6205228 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline CAS No. 1465033-60-6

4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline

Cat. No.: B6205228
CAS No.: 1465033-60-6
M. Wt: 239.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromine atom at the 4-position and a triazole ring at the 2-position of an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline typically involves the introduction of the triazole ring onto a brominated aniline precursor. One common method involves the reaction of 4-bromo-2-nitroaniline with hydrazine hydrate to form the corresponding hydrazine derivative. This intermediate is then cyclized with formic acid to yield the triazole ring. The reaction conditions often require refluxing the mixture at elevated temperatures to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline and its derivatives often involves the inhibition of specific enzymes or receptors in biological systems. For example, triazole derivatives are known to inhibit the enzyme aromatase, which is involved in the biosynthesis of estrogens. This inhibition can lead to reduced estrogen levels, making these compounds potential candidates for the treatment of estrogen-dependent cancers .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(1H-1,2,4-triazol-3-yl)aniline
  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid
  • 1,2,4-triazole derivatives with various substituents

Uniqueness

4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline is unique due to the specific positioning of the bromine atom and the triazole ring on the aniline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

CAS No.

1465033-60-6

Molecular Formula

C8H7BrN4

Molecular Weight

239.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.